5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a fluorinated heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in organic synthesis. The presence of the fluorine atom is particularly noteworthy as it can greatly influence the biological activity and metabolic stability of the molecule .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. For instance, an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been achieved using this method, which could be adapted to synthesize 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine . Additionally, fluorinated pyrazolo[3,4-b]pyridine nucleosides have been obtained starting from 5-amino-1-(2,3-O-isopropylidene-b-D-ribofuranosyl)-1H-pyrazole, which suggests a pathway for introducing fluorine into the pyrazolopyridine core . Moreover, the synthesis of new fluorine-containing pyrazoles and their subsequent condensation with fluorinated 1,3-diketones has been explored, which could be relevant for the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine .
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives can be characterized using various spectroscopic techniques. For example, a related compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, was characterized by NMR, MS, FT-IR, and single-crystal X-ray diffraction. Computational methods such as density functional theory (DFT) calculations can also be used to optimize the molecular structure and analyze non-covalent interactions, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) .
Chemical Reactions Analysis
Pyrazolopyridine derivatives can undergo various chemical reactions. For instance, 5-chloroethylpyrazolo[3,4-b]pyridines have been synthesized and further converted into tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines by treating with primary amines . This demonstrates the reactivity of the pyrazolopyridine core and its potential for further functionalization. Additionally, selective N-alkylation and reaction with different primary aliphatic amines, cyclic secondary amines, or l-amino acids have been used to synthesize novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The introduction of fluorine atoms can affect the lipophilicity, acidity, and overall reactivity of the molecule. The spectral studies, including infrared and NMR spectroscopy, provide insights into the functional groups present and the purity of the synthesized compounds. The biological evaluation of these compounds, particularly as potential anticancer agents, indicates that some derivatives exhibit promising bioactivity at micromolar concentrations .
Scientific Research Applications
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Synthesis of Pyrazolopyridine Derivatives
- Application: Pyrazolopyridine derivatives, including 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, are synthesized for various purposes. The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Methods: The specific methods of synthesis vary, but they are generally categorized based on the method used to assemble the pyrazolopyridine system .
- Results: The synthesis results in various pyrazolopyridine derivatives, which have a wide range of applications .
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- Application: Pyrazolopyridine derivatives are used as Tropomyosin receptor kinases (TRKs) inhibitors. TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .
- Methods: Based on scaffold hopping and computer-aided drug design, pyrazolopyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .
- Results: Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
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Polo-like Kinase 4 (PLK4) Inhibitors
- Application: This compound is used as a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine-protein kinase that plays a central role in centriole duplication. Inhibition of PLK4 is a promising strategy for cancer therapy .
- Methods: The compound was discovered through structure-based drug design and further developed as a lead compound for PLK4-targeted anticancer drug discovery .
- Results: The discovery supports the further development of this compound as a lead compound for PLK4-targeted anticancer drug discovery and as a useful chemical probe for the further biological research of PLK4 .
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- Application: 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a key intermediate for the preparation of vericiguat, a medication used to treat heart failure .
- Methods: A new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material .
- Results: The synthesis resulted in an overall yield of 48.3% .
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- Application: Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridines, have been the subject of extensive research due to their structural similarity to the purine bases adenine and guanine . This research includes the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
- Methods: The synthetic methods used for their synthesis are categorized based on whether they start from a preformed pyrazole or pyridine .
- Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
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- Application: 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a key intermediate for the preparation of vericiguat, a medication used to treat heart failure .
- Methods: A new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material .
- Results: The synthesis resulted in an overall yield of 48.3% .
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult safety data sheets (SDS) for specific hazard information .
properties
IUPAC Name |
5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONWAPOQPJJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648970 | |
Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine | |
CAS RN |
1034667-22-5 | |
Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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